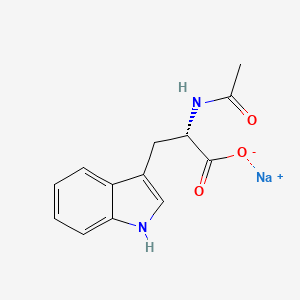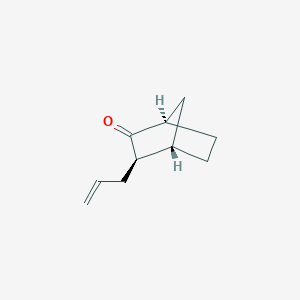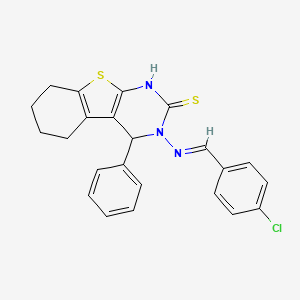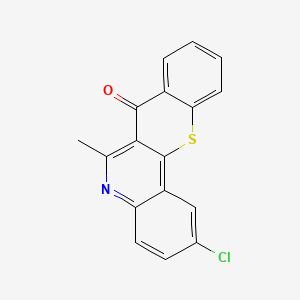
2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one is a heterocyclic compound that belongs to the class of benzothiopyranoquinolinones. This compound is characterized by its unique structure, which includes a chloro and methyl group attached to a benzothiopyranoquinolinone core. It has been studied for its potential pharmacological properties, particularly its effects on the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one typically involves the intramolecular cyclization of 2-[S-(quinolyl-4)]-thiobenzoic acids. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process . For example, the compound can be synthesized by reacting 2-chloro-6-methylquinoline with thiobenzoic acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of substituted benzothiopyranoquinolinones .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter pathways, leading to its observed analgesic effects . The exact molecular targets and pathways are still under investigation, but it is thought to influence the activity of certain receptors and enzymes involved in pain perception .
Comparison with Similar Compounds
Similar Compounds
- 7H-1Benzothiopyrano[3,2-c]quinolin-7-one : The parent compound without the chloro and methyl groups.
- 2-Chloro-7H-1Benzothiopyrano[3,2-c]quinolin-7-one : A similar compound with only the chloro group.
- 6-Methyl-7H- 1Benzothiopyrano[3,2-c]quinolin-7-one : A similar compound with only the methyl group .
Uniqueness
2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one is unique due to the presence of both chloro and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its pharmacological properties, making it a compound of interest for further research .
Properties
CAS No. |
88350-85-0 |
|---|---|
Molecular Formula |
C17H10ClNOS |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-chloro-6-methylthiochromeno[3,2-c]quinolin-7-one |
InChI |
InChI=1S/C17H10ClNOS/c1-9-15-16(20)11-4-2-3-5-14(11)21-17(15)12-8-10(18)6-7-13(12)19-9/h2-8H,1H3 |
InChI Key |
RBWFSWMJLFFTON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C=C(C=CC3=N1)Cl)SC4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


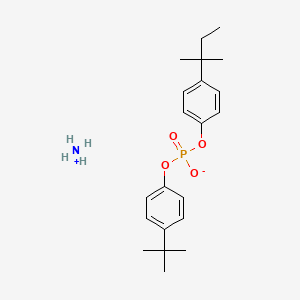
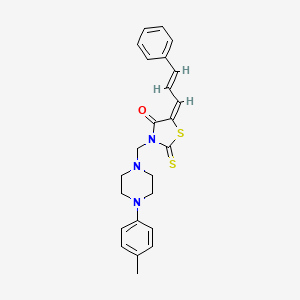

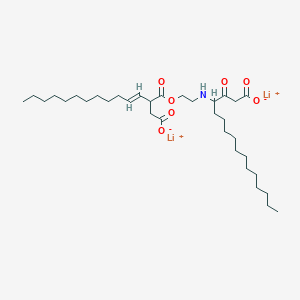
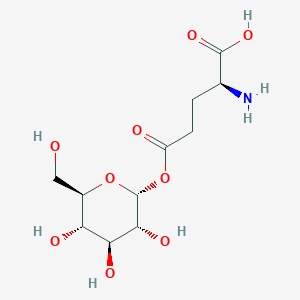
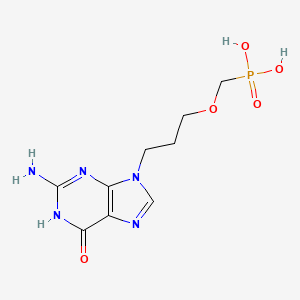
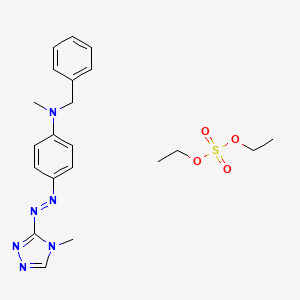
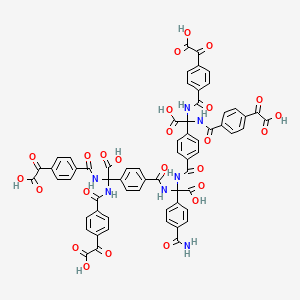
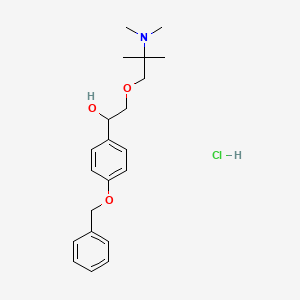
![N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12712951.png)

